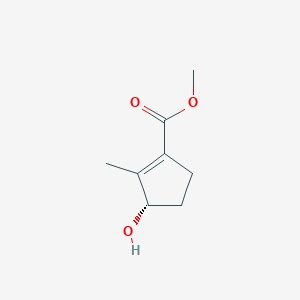
(2S)-2-tert-butylpiperazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-(-)-2-t-butyl-2-piperazinecarboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a t-butyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(-)-2-t-butyl-2-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the t-Butyl Group: The t-butyl group is introduced via alkylation reactions using t-butyl halides in the presence of a strong base such as sodium hydride.
Carboxamide Formation: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In industrial settings, the production of (s)-(-)-2-t-butyl-2-piperazinecarboxamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(s)-(-)-2-t-butyl-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
(s)-(-)-2-t-butyl-2-piperazinecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (s)-(-)-2-t-butyl-2-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
(s)-(-)-2-t-butyl-2-piperazinecarboxamide: shares structural similarities with other piperazine derivatives such as:
Uniqueness
- The presence of the t-butyl group and the specific stereochemistry of (s)-(-)-2-t-butyl-2-piperazinecarboxamide confer unique properties, such as increased steric hindrance and specific chiral interactions, distinguishing it from other piperazine derivatives.
This comprehensive overview highlights the significance of (s)-(-)-2-t-butyl-2-piperazinecarboxamide in various scientific domains, emphasizing its preparation methods, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
(2S)-2-tert-butylpiperazine-2-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-8(2,3)9(7(10)13)6-11-4-5-12-9/h11-12H,4-6H2,1-3H3,(H2,10,13)/t9-/m0/s1 |
InChIキー |
QMNDPRFSUUUZKI-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)[C@]1(CNCCN1)C(=O)N |
正規SMILES |
CC(C)(C)C1(CNCCN1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

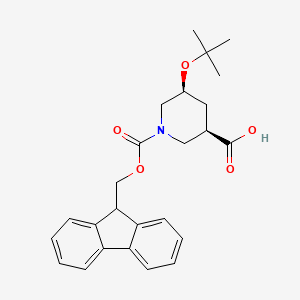
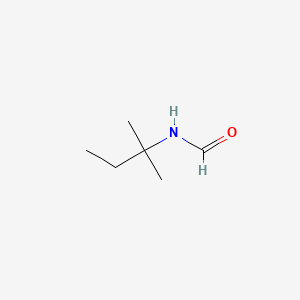
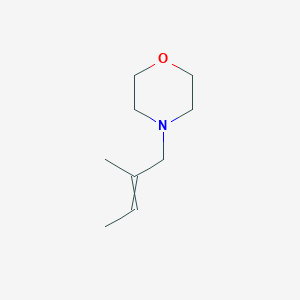
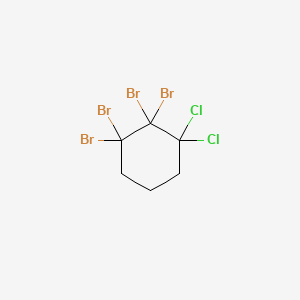
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
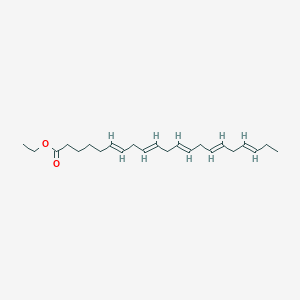
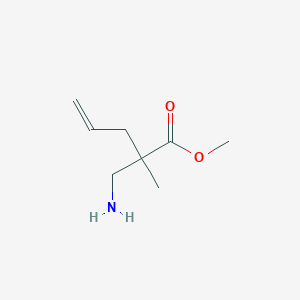
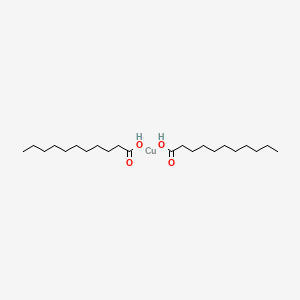
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)

